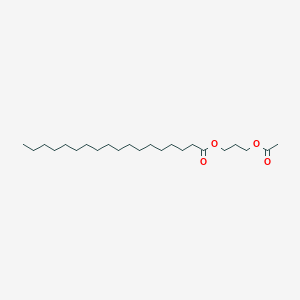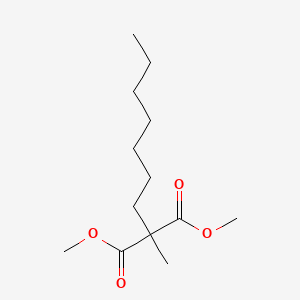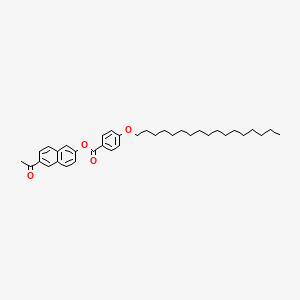
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate is a chemical compound with the molecular formula C36H48O4 and a molecular weight of 544.76 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an acetylnaphthalene moiety and a heptadecoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate typically involves several steps, including the formation of the naphthalene ring, acetylation, and esterification reactions. The synthetic route may include the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of cyclization reactions.
Acetylation: The naphthalene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The final step involves the esterification of the acetylnaphthalene with heptadecoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylnaphthalene moiety, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and as a fluorescent probe in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate can be compared with other similar compounds, such as:
(6-methoxy-2-naphthyl) propanamide: Known for its antibacterial activity and use as an enzyme inhibitor.
(6-acetylnaphthalen-2-yl) 4-decoxybenzoate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
(6-acetylnaphthalen-2-yl) 4-octadecoxybenzoate: Similar structure but with a longer alkyl chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
91117-71-4 |
|---|---|
Fórmula molecular |
C36H48O4 |
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate |
InChI |
InChI=1S/C36H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-39-34-23-20-30(21-24-34)36(38)40-35-25-22-32-27-31(29(2)37)18-19-33(32)28-35/h18-25,27-28H,3-17,26H2,1-2H3 |
Clave InChI |
CNFSOKRXZYARPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




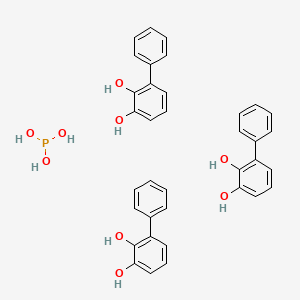
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


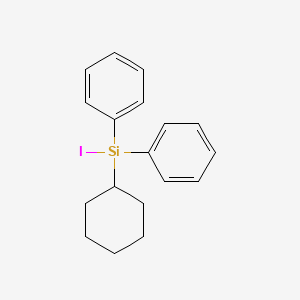

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
